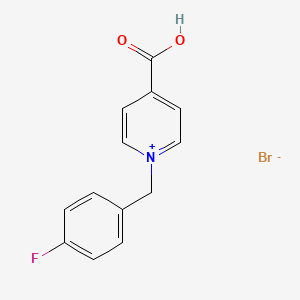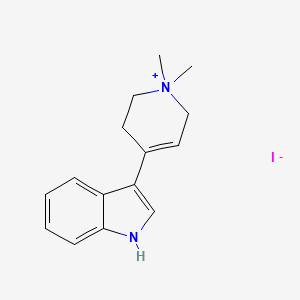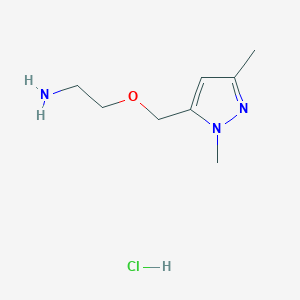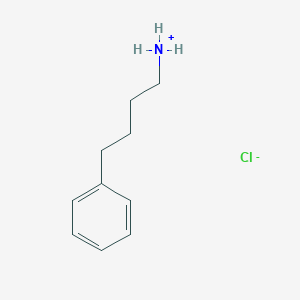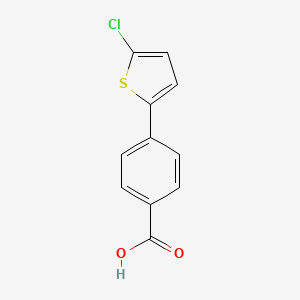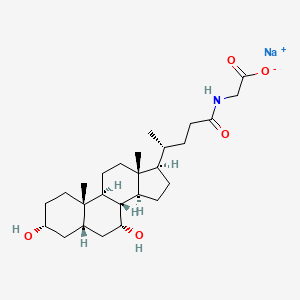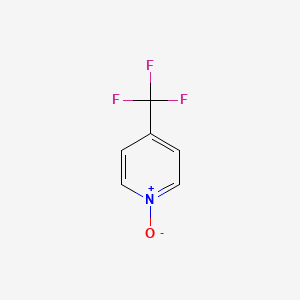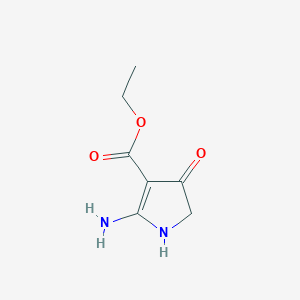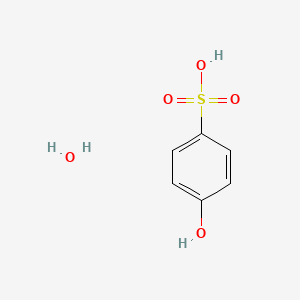
4-Hydroxybenzenesulfonic Acid Hydrate
Overview
Description
4-Hydroxybenzenesulfonic Acid Hydrate is a compound with the molecular formula C6H8O5S . It is functionally related to phenol and is an arenesulfonic acid that is phenol substituted by a sulfo group at C-4 . It is also known by other names such as p-Phenolsulfonic Acid Hydrate and 4-hydroxybenzenesulfonic acid;hydrate .
Synthesis Analysis
The synthesis of 4-Hydroxybenzenesulfonic acid involves heating phenol and 96% sulfuric acid to 50 ℃. An additional 1.25 kg of sulfuric acid is added and the reaction mixture is heated at 110 ℃ for 5 – 6 hours. During this period, reaction water, along with about 5% of the phenol, is distilled off .Molecular Structure Analysis
The IUPAC name for 4-Hydroxybenzenesulfonic Acid Hydrate is 4-hydroxybenzenesulfonic acid;hydrate . The InChI representation isInChI=1S/C6H6O4S.H2O/c7-5-1-3-6 (4-2-5)11 (8,9)10;/h1-4,7H, (H,8,9,10);1H2 . The Canonical SMILES representation is C1=CC (=CC=C1O)S (=O) (=O)O.O . Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxybenzenesulfonic Acid Hydrate is 192.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 192.00924453 g/mol . The topological polar surface area is 84 Ų . It has a heavy atom count of 12 and a complexity of 207 .Scientific Research Applications
Quantum Chemical Modeling of Structure Formation and Proton Transfer
Zyubina et al. (2012) studied hydrate clusters of related compounds and simulated water adsorption on the crystal surface of a derivative of 4-hydroxybenzenesulfonic acid. They found the presence of one H2O molecule per SO3H group is energetically favorable for the formation of clusters containing stoichiometric amounts of water (Zyubina et al., 2012).
Reduction-Inhibiting Matrix in Mass Spectrometry
Visentini et al. (1991) discussed the use of 4-hydroxybenzenesulfonic acid as a reduction-inhibiting and general-purpose matrix in fast-atom bombardment liquid secondary-ion mass spectrometry. They found that it yields high-quality mass spectra comparable to those obtained in other matrices (Visentini et al., 1991).
Chromogenic System for Measuring Hydrogen Peroxide
Fossati and Prencipe (2010) developed a chromogenic detection system that used a derivative of 4-hydroxybenzenesulfonic acid for assaying uric acid in biological fluids. This system was reliable and suitable for manual or automated procedures (Fossati & Prencipe, 2010).
Fluorescent Probe for Sensitive Detection and Imaging
Chen et al. (2017) developed a fluorescent probe using a derivative of 4-hydroxybenzenesulfonic acid for hydrazine detection in aqueous solution and living cells. This probe exhibited high sensitivity and selectivity (Chen et al., 2017).
Hydrogen Bonding in Ammonium Salts of 5-Sulfosalicylic Acid
Smith and Wermuth (2013) studied the structures of ammonium salts of a related compound, demonstrating the utility of the monoanion for generating stable hydrogen-bonded crystalline materials (Smith & Wermuth, 2013).
Synthesis and Structures of Luminescent Lanthanide Coordination Polymers
Yang et al. (2008) synthesized novel framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate with lanthanide chlorides, yielding luminescent properties (Yang et al., 2008).
Safety And Hazards
4-Hydroxybenzenesulfonic Acid Hydrate can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
properties
IUPAC Name |
4-hydroxybenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFXSKAMJWLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzenesulfonic Acid Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



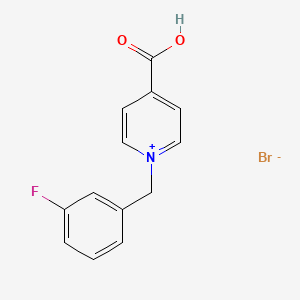
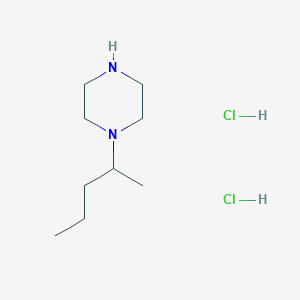
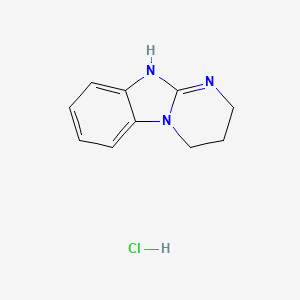
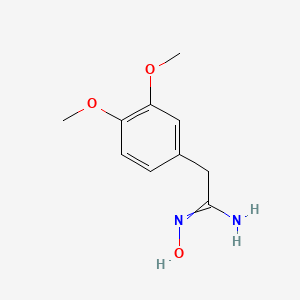
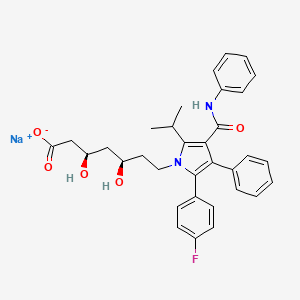
![(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B7934712.png)
